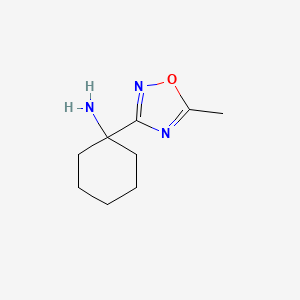

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mecanismo De Acción

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , have been reported to act on several enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes like DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of cancer cells . For instance, by inhibiting thymidylate synthase, these compounds can prevent the synthesis of thymidine monophosphate, a critical component of DNA, thus inhibiting DNA replication in rapidly dividing cancer cells .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to affect several pathways, including those involving telomerase activity, focal adhesion kinase (fak) inhibitors, thymidylate synthase, b-cell lymphoma 2, nf-kb signaling pathway, and tubulin polymerization . These pathways are involved in cell proliferation, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inhibiting cell proliferation . They achieve this by targeting various enzymes and proteins that contribute to cancer cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxadiazole derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Halogenated compounds, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Comparación Con Compuestos Similares

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride: Another oxadiazole derivative with similar structural features but different biological activities.

3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a combination of 1,2,4-oxadiazole and furazan rings, exhibiting unique energetic properties.

Uniqueness: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine stands out due to its cyclohexane ring, which imparts distinct chemical and physical properties compared to other oxadiazole derivatives

Actividad Biológica

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by the molecular formula C9H16ClN3O and a molecular weight of approximately 217.7 g/mol, this compound features a cyclohexane ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its oxadiazole component. Research indicates that compounds containing oxadiazoles exhibit significant antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that various 1,2,4-oxadiazoles possess in vitro antibacterial and antifungal activities. Notably:

- Antibacterial : Some derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal : The compound has shown activity against fungi like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that it may inhibit tumor cell proliferation in several cancer cell lines. For example:

- In one study, compounds similar to this oxadiazole derivative exhibited IC50 values ranging from 9.4 µM to higher concentrations against different cancer cell lines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Biological Targets : The compound may interact with various receptors involved in neurotransmission, potentially modulating neurotransmitter systems and offering neuroprotective effects .

- Nucleophilic Substitution Reactions : The amine group allows for nucleophilic substitution reactions that may lead to the formation of more active metabolites .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar oxadiazole compounds:

| Study Reference | Compound Tested | Activity Observed | IC50 Value |

|---|---|---|---|

| 7 | Antitumor | 9.4 µM | |

| Pyrrole Derivatives | Antibacterial | 3.125 µg/mL | |

| HSET Inhibitors | Mitotic Inhibition | Varies |

These studies highlight the potential of oxadiazole derivatives in therapeutic applications.

Propiedades

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQGOQSMLIKZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.